molecular formula C5H4NOP B14712528 4H-Phospholo[3,4-d][1,2]oxazole CAS No. 14521-38-1

4H-Phospholo[3,4-d][1,2]oxazole

Cat. No.: B14712528
CAS No.: 14521-38-1
M. Wt: 125.06 g/mol
InChI Key: HJKWPZNUOSCJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Phospholo[3,4-d][1,2]oxazole is a heterocyclic compound characterized by a fused phospholo and oxazole ring system. Its unique structure combines a phosphorus atom within a five-membered phospholo ring fused to a [1,2]oxazole moiety.

Properties

CAS No.

14521-38-1

Molecular Formula

C5H4NOP

Molecular Weight

125.06 g/mol

IUPAC Name

4H-phospholo[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H4NOP/c1-4-2-8-3-5(4)7-6-1/h1,3H,2H2

InChI Key

HJKWPZNUOSCJJI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=P1)ON=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Phospholo[3,4-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aldehydes and aliphatic halides. This reaction is often carried out in ionic liquids, which can be reused multiple times without significant loss of yield .

Industrial Production Methods

Industrial production of this compound may involve the use of magnetically recoverable catalysts. These catalysts, such as iron oxide magnetic nanoparticles, offer high stability and can be easily separated from the reaction mixture using an external magnet .

Chemical Reactions Analysis

Types of Reactions

4H-Phospholo[3,4-d][1,2]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

4H-Phospholo[3,4-d][1,2]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and catalytic systems.

Mechanism of Action

The mechanism of action of 4H-Phospholo[3,4-d][1,2]oxazole involves its interaction with various molecular targets and pathways. This compound can bind to specific receptors and enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Polarizability Analysis

The polarizability (⟨α⟩) of 4H-Phospholo[3,4-d][1,2]oxazole is reported as 645.71 atomic units (a.u.) , placing it within a mid-range compared to structurally related π-conjugated systems (Table 1) .

Table 1. Polarizability Values of Selected Compounds

Compound First π-Linker ⟨α⟩ (a.u.)
DPTM-5 5,5′-dimethyl-2,2′-bifuran 677.51
This compound 645.71
DPTM-3 2,5-dimethyloxazolo[5,4-d]oxazole 640.19
DPTM-1 5-dimethylfuro[3,2-b]furan 663.48
DPTM-6 5,5′-dimethyl-2,2′-bifuran 668.19

Key observations:

  • The target compound exhibits higher polarizability than DPTM-3 (640.19 a.u.), which shares an oxazolo-oxazole backbone but lacks phosphorus .
  • Its ⟨α⟩ is lower than DPTM-5 and DPTM-6, where extended π-conjugation (e.g., bifuran linkers) enhances electron delocalization .
  • The phosphorus atom likely contributes to intermediate polarizability by modulating electron density in the fused system.

Pharmacological Potential

Role of Fused Heterocyclic Systems

Fused tricyclic systems incorporating [1,2]oxazole, such as pyrrole-based derivatives (e.g., compounds 1 , 2 , and 4 in ), are recognized for antitumor activity due to their pharmacophore compatibility with biological targets . In contrast, this compound’s phospholo-oxazole fusion introduces steric and electronic differences that may alter binding affinity or metabolic stability.

Substituent Effects on Bioactivity

1,3-Oxazolesulfonamides () demonstrate anticancer properties linked to the sulfonamide group’s interaction with cellular targets . However, this compound lacks this substituent, suggesting divergent mechanisms of action. The phosphorus atom may instead facilitate unique reactivity, such as phosphorylation or coordination with metal ions, which could be explored for targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.